N-Benzyl vs. N-Aryl Substituent: Impact on HIV-1 NNRTI Activity
In the imidazole thioacetanilide (ITA) series, the N-aryl (anilide) group is a critical pharmacophore for HIV-1 RT inhibition. The lead compound L1 (N-phenyl ITA) showed EC50 = 2.053 μM against wild-type HIV-1 in MT-4 cells [1]. Optimized N-aryl analogs 4a5 and 4a2 achieved EC50 values of 0.18 μM and 0.20 μM, respectively, outperforming the reference drugs nevirapine and delavirdine [1]. CAS 484681-60-9, bearing an N-benzyl substituent instead of N-aryl, is structurally incapable of engaging the same NNRTI binding pocket in the same manner [1]. No published anti-HIV data for CAS 484681-60-9 have been identified; its activity in this assay is expected to be substantially altered or abolished relative to the N-aryl ITA series [1].
| Evidence Dimension | HIV-1 wild-type inhibition (EC50) in MT-4 cells |
|---|---|
| Target Compound Data | CAS 484681-60-9: No published anti-HIV-1 data identified [1] |
| Comparator Or Baseline | ITA lead L1 (N-phenyl): EC50 = 2.053 μM; ITA 4a5 (N-aryl): EC50 = 0.18 μM; Nevirapine: EC50 ~0.1 μM [1] |
| Quantified Difference | N-Benzyl vs. N-aryl substitution leads to loss of the NNRTI pharmacophore; >10-fold activity differential expected relative to 4a5 [1] |
| Conditions | MT-4 cell-based assay, wild-type HIV-1 IIIB strain, MTT method [1] |
Why This Matters
Investigators seeking HIV-1 NNRTI activity must specifically procure N-aryl ITA analogs (e.g., 4a5); CAS 484681-60-9 is not a valid substitute for this target.
- [1] Zhan, P., Liu, X., Li, Z., Pannecouque, C., & De Clercq, E. (2009). Synthesis and biological evaluation of imidazole thioacetanilides as novel non-nucleoside HIV-1 reverse transcriptase inhibitors. Bioorganic & Medicinal Chemistry, 17(16), 5775-5781. View Source
